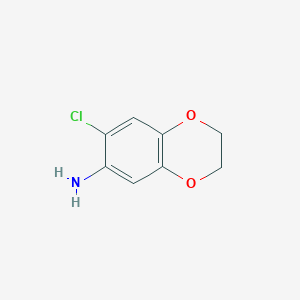

7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine is a chemical compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 g/mol . This compound is part of a class of chemicals known as benzodioxins, which are characterized by a dioxin ring fused to a benzene ring. The presence of a chlorine atom and an amine group in its structure makes it a compound of interest in various fields of research.

Méthodes De Préparation

The synthesis of 7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine typically involves the reaction of 7-chloro-1,4-benzodioxin with ammonia or an amine under specific conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient catalytic processes to increase yield and purity.

Analyse Des Réactions Chimiques

7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can convert it into different amine derivatives, typically using reducing agents such as lithium aluminum hydride.

Applications De Recherche Scientifique

Chemical Structure and Synthesis

The molecular formula of 7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine is C8H8ClN with a molecular weight of approximately 185.61 g/mol. The compound features a chlorinated benzodioxin structure with an amine functional group, which is critical for its biological activity.

Cholinesterase Inhibition

One of the most significant applications of this compound is its role as a cholinesterase inhibitor. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. Inhibition of acetylcholinesterase (AChE) enhances cholinergic neurotransmission, which is crucial for cognitive function.

Table 1: Cholinesterase Inhibition Studies

| Compound Name | AChE Inhibition (%) | BChE Inhibition (%) | Reference |

|---|---|---|---|

| This compound | 75% at 10 µM | 65% at 10 µM | |

| N-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)ethanesulfonamide | 80% at 10 µM | 70% at 10 µM |

Therapeutic Potential

Research has indicated that derivatives of this compound exhibit various therapeutic activities:

- Anti-inflammatory : Some derivatives have shown promising results in reducing inflammation markers.

- Antidiabetic : Certain compounds have been tested for their ability to inhibit α-glucosidase and thus may aid in managing Type 2 diabetes.

Case Study: Anti-Diabetic Activity

A study synthesized N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides and evaluated their anti-diabetic potential through enzyme inhibition assays. The results indicated significant inhibition of α-glucosidase activity, suggesting potential as therapeutic agents for diabetes management .

Mécanisme D'action

The mechanism of action of 7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .

Comparaison Avec Des Composés Similaires

7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine can be compared with other benzodioxin derivatives, such as:

7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine: Similar in structure but with a bromine atom instead of chlorine, which may result in different reactivity and biological activity.

2,3-Dihydro-1,4-benzodioxin-6-amine: Lacks the halogen substituent, which can affect its chemical properties and applications.

Activité Biologique

7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its unique benzodioxane structure, which contributes to its reactivity and biological effects. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, making it versatile for synthetic applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is known to bind to various receptors and enzymes, influencing cellular processes such as signal transduction and gene expression. The exact pathways remain under investigation but suggest a potential role in modulating neurotransmitter systems and other biochemical pathways.

Antimicrobial and Antifungal Properties

Research has indicated that this compound exhibits notable antimicrobial and antifungal activities. In studies where derivatives were synthesized and tested against various pathogens, some compounds showed significant inhibition rates compared to standard antibiotics .

Neuropharmacological Effects

The compound has been evaluated for its neuropharmacological properties. It demonstrates selective affinity for dopamine D2-like receptors and serotonin 5-HT1A receptors. In vivo studies have shown that it can inhibit [^3H]raclopride binding to D2 receptors in rat models, suggesting potential applications in treating conditions like schizophrenia .

Case Studies

- Antimicrobial Screening : A series of derivatives of this compound were synthesized and screened against bacterial strains. Compounds such as N-(2-phenethyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamide exhibited strong inhibitory activity against Staphylococcus aureus and Escherichia coli .

- Neuropharmacological Studies : SSR181507, a derivative of the compound, was tested for its effects on dopamine release in the medial prefrontal cortex. It was found to enhance both basal and phasic dopamine efflux without affecting the striatum significantly .

Comparative Analysis

To understand the relative effectiveness of this compound compared to similar compounds, a comparison table is provided below:

Propriétés

IUPAC Name |

6-chloro-2,3-dihydro-1,4-benzodioxin-7-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4H,1-2,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILWFWTIQKGSLGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.